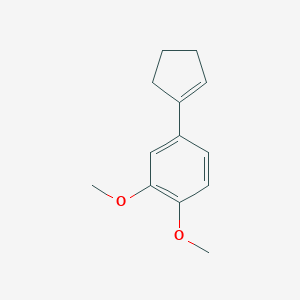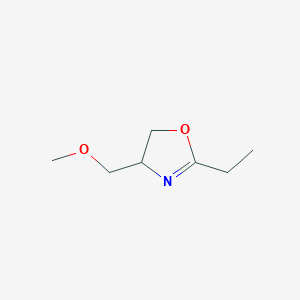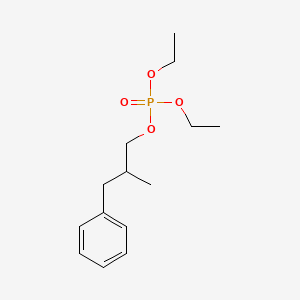
Diethyl 2-methyl-3-phenylpropyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-methyl-3-phenylpropyl phosphate is an organophosphorus compound characterized by its unique structure, which includes a phosphate group attached to a diethyl ester and a phenylpropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-methyl-3-phenylpropyl phosphate typically involves the reaction of diethyl phosphite with 2-methyl-3-phenylpropyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the diethyl phosphite acts as a nucleophile, attacking the electrophilic carbon in the 2-methyl-3-phenylpropyl chloride.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphate group into a phosphite group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl ester can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphite derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-methyl-3-phenylpropyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl 2-methyl-3-phenylpropyl phosphate involves its interaction with specific molecular targets, such as enzymes. The phosphate group can mimic the natural substrate of enzymes, leading to competitive inhibition. This interaction can disrupt normal enzymatic activity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Diethyl phosphonate
- Diethyl 4-methylbenzylphosphonate
- Diethyl phenylphosphonate
Comparison: Diethyl 2-methyl-3-phenylpropyl phosphate is unique due to the presence of the 2-methyl-3-phenylpropyl moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
64887-54-3 |
|---|---|
Formule moléculaire |
C14H23O4P |
Poids moléculaire |
286.30 g/mol |
Nom IUPAC |
diethyl (2-methyl-3-phenylpropyl) phosphate |
InChI |
InChI=1S/C14H23O4P/c1-4-16-19(15,17-5-2)18-12-13(3)11-14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3 |
Clé InChI |
GRJFJPQSHNGQDK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OCC(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


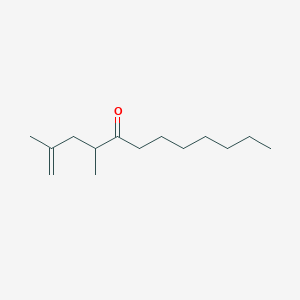
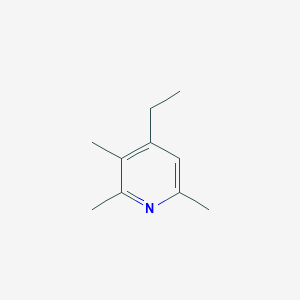

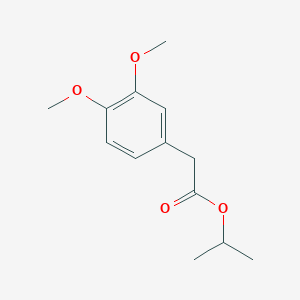
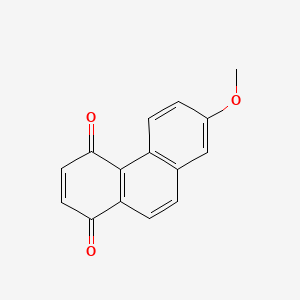
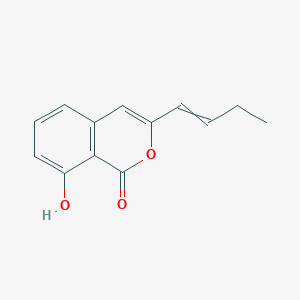
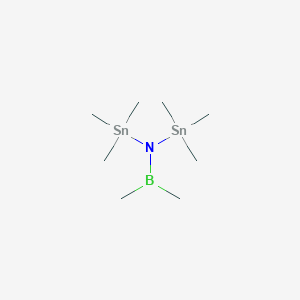
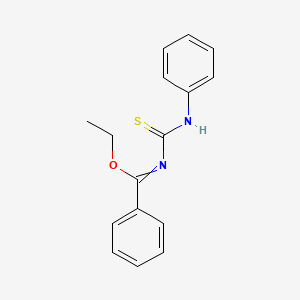

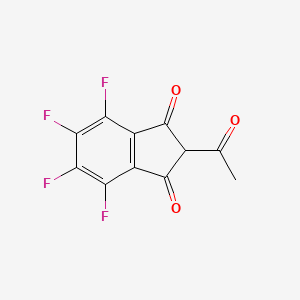
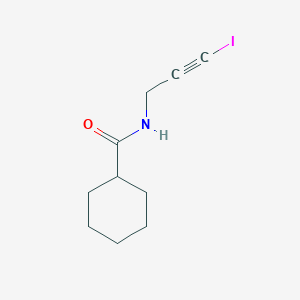
![4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate](/img/structure/B14503530.png)
